molecular formula B5H54N13O15 B8145939 pentakis(boric acid) tridecaamine

pentakis(boric acid) tridecaamine

Cat. No.: B8145939
M. Wt: 530.6 g/mol
InChI Key: OXUJRUHMJLNTGG-UHFFFAOYSA-N
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Description

Pentakis(boric acid) tridecaamine is a polyamine-based boron compound characterized by a tridecaamine (13-nitrogen-containing amine) backbone functionalized with five boric acid (H₃BO₃) groups. Boron compounds are widely used in industrial coatings, polymers, and environmental remediation due to their thermal stability and weak acidity . The tridecaamine backbone may enhance solubility in polar solvents and enable coordination chemistry, while the boric acid groups contribute to flame-retardant properties via char formation .

Properties

IUPAC Name

azane;boric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5BH3O3.13H3N/c5*2-1(3)4;;;;;;;;;;;;;/h5*2-4H;13*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUJRUHMJLNTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.N.N.N.N.N.N.N.N.N.N.N.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B5H54N13O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azane

Azane can be synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst:

N2+3H22NH3N_2 + 3H_2 \rightarrow 2NH_3 N2​+3H2​→2NH3​

Boric Acid

Boric acid is typically produced by reacting borax (sodium tetraborate) with a mineral acid such as hydrochloric acid:

Na2B4O710H2O+2HCl4H3BO3+2NaCl+5H2ONa_2B_4O_7 \cdot 10H_2O + 2HCl \rightarrow 4H_3BO_3 + 2NaCl + 5H_2O Na2​B4​O7​⋅10H2​O+2HCl→4H3​BO3​+2NaCl+5H2​O

Chemical Reactions Analysis

Azane

Azane undergoes various chemical reactions, including:

    Oxidation: Azane can be oxidized to form nitrogen gas and water.

4NH3+3O22N2+6H2O4NH_3 + 3O_2 \rightarrow 2N_2 + 6H_2O 4NH3​+3O2​→2N2​+6H2​O

    Reduction: Azane can act as a reducing agent, reducing metal oxides to metals.

3CuO+2NH33Cu+N2+3H2O3CuO + 2NH_3 \rightarrow 3Cu + N_2 + 3H_2O 3CuO+2NH3​→3Cu+N2​+3H2​O

    Substitution: Azane can react with halogens to form halides.

NH3+Cl2NH2Cl+HClNH_3 + Cl_2 \rightarrow NH_2Cl + HCl NH3​+Cl2​→NH2​Cl+HCl

Boric Acid

Boric acid undergoes reactions such as:

    Esterification: Reacts with alcohols to form borate esters.

H3BO3+3ROHB(OR)3+3H2OH_3BO_3 + 3ROH \rightarrow B(OR)_3 + 3H_2O H3​BO3​+3ROH→B(OR)3​+3H2​O

    Dehydration: Heating boric acid leads to the formation of boron trioxide.

2H3BO3B2O3+3H2O2H_3BO_3 \rightarrow B_2O_3 + 3H_2O 2H3​BO3​→B2​O3​+3H2​O

Scientific Research Applications

Azane

Azane is widely used in:

    Chemistry: As a precursor to nitrogen-containing compounds.

    Biology: As a nitrogen source for microorganisms.

    Medicine: In the synthesis of pharmaceuticals.

    Industry: In the production of fertilizers and explosives.

Boric Acid

Boric acid has applications in:

    Chemistry: As a reagent in organic synthesis.

    Biology: As an antiseptic and insecticide.

    Medicine: In the treatment of fungal infections.

    Industry: In the manufacture of glass, ceramics, and as a neutron absorber in nuclear reactors.

Mechanism of Action

Azane

Azane acts as a nucleophile in many reactions due to the lone pair of electrons on the nitrogen atom. It can donate this pair to form bonds with electrophiles.

Boric Acid

Boric acid acts as a Lewis acid by accepting electron pairs from donor molecules. It forms complexes with hydroxyl groups in biological molecules, which can inhibit enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular and Thermal Properties
Compound Molecular Weight (g/mol) Solubility in Water Thermal Decomposition (°C)
Boric acid 61.83 High 170
Zinc borate 434.66 Low >300
Diethylenetriaminepentakis(methyl phosphonic acid) ~750 Moderate >250
This compound* ~1,200 (estimated) Moderate >300 (estimated)

*Estimated based on structural analogs.

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